molecular formula C11H11FO B11926588 2-(2-Fluorophenyl)pent-4-yn-2-ol

2-(2-Fluorophenyl)pent-4-yn-2-ol

Cat. No.: B11926588
M. Wt: 178.20 g/mol
InChI Key: AXMZJKCBQNGVRT-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)pent-4-yn-2-ol ( 1339779-57-5) is a fluorinated alkyne derivative with the molecular formula C11H11FO and a molecular weight of 178.20 . This compound is a versatile chiral building block in organic synthesis and medicinal chemistry research. The structure, featuring a fluorinated aromatic ring and a terminal alkyne group attached to an alcohol, is highly valuable for constructing more complex molecules, such as in the development of (S)-2-(2-fluorophenyl)-5-(trimethylsilyl)-4-pentyne-2-ol, a related synthetic intermediate . The terminal alkyne group is particularly useful in metal-catalyzed coupling reactions, including the Click Chemistry Huisgen cycloaddition, to create triazole linkages. Furthermore, compounds with similar fluorophenyl and alkyne motifs are of significant interest in early-stage drug discovery, as evidenced by their role in the synthesis of potent and selective small-molecule inhibitors for biological targets like phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

2-(2-fluorophenyl)pent-4-yn-2-ol

InChI

InChI=1S/C11H11FO/c1-3-8-11(2,13)9-6-4-5-7-10(9)12/h1,4-7,13H,8H2,2H3

InChI Key

AXMZJKCBQNGVRT-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)(C1=CC=CC=C1F)O

Origin of Product

United States

Contextualization Within Fluorinated Organic Chemistry and Propargylic Alcohol Scaffolds

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov This has led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov The presence of the 2-fluorophenyl group in 2-(2-Fluorophenyl)pent-4-yn-2-ol imparts specific characteristics to the molecule, such as altered lipophilicity and metabolic stability, which can be advantageous in the design of bioactive compounds. nih.gov Fluorinated alcohols, in particular, have been recognized for their unique solvent properties and their ability to promote certain chemical reactions. rsc.orgresearchgate.net

Simultaneously, the propargylic alcohol scaffold is a cornerstone of organic synthesis. rawsource.com These compounds, characterized by the presence of a hydroxyl group adjacent to a carbon-carbon triple bond, are versatile intermediates that can undergo a wide array of transformations. researchgate.net Their utility stems from the reactivity of both the alkyne and the alcohol functional groups, allowing for the construction of complex molecular architectures. rawsource.comresearchgate.net Propargylic alcohols are key precursors in the synthesis of various heterocycles, carbocycles, and other functionally rich molecules. researchgate.net

Overview of Strategic Importance in Synthetic Organic Chemistry

The strategic importance of 2-(2-Fluorophenyl)pent-4-yn-2-ol lies in its capacity to serve as a versatile synthon, or building block, in the assembly of more complex molecules. The presence of both the fluorinated phenyl ring and the propargylic alcohol functionality within the same molecule offers multiple reaction sites for chemists to exploit.

The propargylic alcohol moiety can participate in a variety of named reactions, including rearrangements like the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds. wikipedia.orgsci-hub.se It can also undergo nucleophilic substitution, addition reactions, and cyclization reactions. researchgate.net For instance, the hydroxyl group can be replaced by other functional groups, and the alkyne can undergo additions or be used in coupling reactions to form new carbon-carbon bonds. researchgate.netmdpi.com

The combination of these features in a single molecule allows for the efficient construction of complex structures that might otherwise require lengthy and less efficient synthetic routes. This makes This compound and similar structures valuable tools for medicinal chemists and those involved in the discovery of new materials.

Computational and Theoretical Chemistry Studies of 2 2 Fluorophenyl Pent 4 Yn 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the ground state properties of organic molecules. rsc.orgnih.gov For 2-(2-Fluorophenyl)pent-4-yn-2-ol, a DFT study would typically begin by optimizing the molecular geometry to find the lowest energy structure.

This process involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Common combinations of exchange-correlation functionals and basis sets, such as B3LYP/6-311++G(d,p), are often employed to achieve reliable results for geometries and energies. nih.gov

Once the optimized structure is obtained, various ground state properties can be calculated. These properties are crucial for understanding the molecule's behavior.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: This table is illustrative of the types of data that would be generated from a DFT calculation and is not based on actual published results.)

Property Hypothetical Value Description
Total Energy E.g., -552 Hartrees The total electronic energy of the molecule in its optimized, lowest-energy state.
Dipole Moment E.g., 2.5 Debye A measure of the molecule's overall polarity, arising from the asymmetrical distribution of electron density.
HOMO Energy E.g., -6.8 eV Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons.
LUMO Energy E.g., -0.5 eV Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap E.g., 6.3 eV The energy difference between the HOMO and LUMO, indicating chemical reactivity and electronic stability. nih.gov
Rotational Constants A, B, C (GHz) Constants related to the molecule's principal moments of inertia, used in microwave spectroscopy.

Ab Initio Methods for Electronic Structure

Ab initio (Latin for "from the beginning") methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide a more rigorous description of the electronic structure. These methods are crucial for benchmarking results from less computationally expensive methods like DFT and for investigating systems where DFT may be less reliable. For a molecule like this compound, these calculations would yield precise information on electron correlation effects, which are important for accurately describing its chemical behavior.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound—specifically the C-C bond connecting the phenyl ring to the chiral center and the C-C bond to the propargyl group—means the molecule can exist in various spatial arrangements or conformations.

A conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to map out the molecule's potential energy landscape. This process identifies the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. Such studies are vital for understanding how the molecule's shape influences its properties and interactions. The stability of different conformers is typically governed by a balance of steric hindrance and subtle electronic interactions.

Theoretical Investigations of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Computational Modeling of Potential Energy Surfaces

A potential energy surface (PES) is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. For a reaction involving this compound, computational modeling would be used to map the PES for a specific transformation, such as an addition to the alkyne or a substitution at the aromatic ring.

This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. Methods like nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are used to confirm that a located transition state correctly connects the desired reactants and products.

Prediction of Regio- and Stereoselectivity

Many reactions can proceed through multiple pathways, leading to different structural isomers (regioisomers) or stereoisomers. For this compound, reactions involving the alkyne or the fluorophenyl ring could potentially yield multiple products.

Theoretical calculations can predict the favored outcome by comparing the activation energies of the competing transition states. The pathway with the lowest activation energy barrier is expected to be the dominant one, thus determining the reaction's selectivity. rsc.org For example, in an electrophilic addition to the alkyne, calculations could determine whether the electrophile adds to the terminal or internal carbon by comparing the energies of the two possible transition states. This predictive capability is a key application of computational chemistry in synthesis planning. rsc.org

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are standard approaches for predicting the spectroscopic properties of organic molecules. These calculations can provide valuable information for identifying and characterizing compounds.

Detailed, peer-reviewed research articles presenting predicted spectroscopic data for this compound are not readily found in the public domain. However, a general approach to predicting its spectroscopic properties would involve the following:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The geometry of the molecule is first optimized, usually with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). The calculated chemical shifts would then be compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to provide a predicted spectrum.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using the same level of theory. The resulting vibrational modes would correspond to specific bond stretches, bends, and torsions within the molecule. For instance, one would expect to predict the characteristic stretching frequencies for the O-H group, the C≡C triple bond, the C-F bond, and the aromatic C-H bonds. These predicted frequencies are often scaled by an empirical factor to better match experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This can provide insights into the electronic structure and chromophores within the molecule.

A hypothetical data table for predicted spectroscopic properties based on such calculations would be structured as follows:

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic Technique Parameter Predicted Value
¹H NMR Chemical Shift (ppm) Specific values for each proton
¹³C NMR Chemical Shift (ppm) Specific values for each carbon
IR Vibrational Frequency (cm⁻¹) O-H stretch, C≡C stretch, C-F stretch
UV-Vis λmax (nm) Wavelength of maximum absorption

Note: The values in this table are for illustrative purposes only, as specific computational studies for this compound were not found in the searched literature.

Molecular Dynamics Simulations for Dynamic Behavior

Specific molecular dynamics simulation studies on this compound are not available in the surveyed scientific literature. A typical MD simulation study for this compound would involve the following steps:

System Setup: A force field (e.g., AMBER, CHARMM, or GROMOS) would be assigned to describe the inter- and intramolecular forces of the molecule. The molecule would then be placed in a simulation box, often solvated with a chosen solvent like water or an organic solvent to mimic experimental conditions.

Simulation Protocol: The system would first be minimized to remove any steric clashes. This would be followed by a period of heating to the desired temperature and then equilibration to ensure the system is stable. Finally, a production run would be performed, during which the trajectory of each atom is saved at regular intervals.

Analysis: The resulting trajectory would be analyzed to understand the dynamic behavior of this compound. This could include analyzing the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration to understand its compactness, and radial distribution functions to study its interactions with solvent molecules. Furthermore, conformational analysis could reveal the preferred orientations of the fluorophenyl group and the pentynyl chain.

A hypothetical data table summarizing results from an MD simulation might look like this:

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Observables for this compound

Parameter Description Hypothetical Value
Force Field The set of parameters used to describe the molecule's energy e.g., GAFF
Solvent The medium in which the simulation is run e.g., Water (TIP3P model)
Simulation Time The duration of the production run e.g., 100 ns
Average RMSD A measure of the average change in atomic positions e.g., 2.5 Å
Average Radius of Gyration A measure of the molecule's compactness e.g., 4.1 Å

Note: The values in this table are for illustrative purposes only, as specific MD simulation studies for this compound were not found in the searched literature.

Advanced Spectroscopic Characterization Techniques and Research for 2 2 Fluorophenyl Pent 4 Yn 2 Ol

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of 2-(2-Fluorophenyl)pent-4-yn-2-ol. By providing a highly accurate mass measurement, HRMS allows for the determination of the elemental composition of the molecule with a high degree of confidence. This precision is crucial for distinguishing between compounds with the same nominal mass but different atomic constituents.

For this compound, the exact mass can be calculated and then compared to the experimentally determined value. Any minuscule difference between the theoretical and measured mass, known as the mass error, is a key indicator of the accuracy of the identification.

Table 1: Theoretical vs. Experimental Mass Data for this compound

ParameterValue
Molecular Formula C₁₁H₁₁FO
Theoretical Monoisotopic Mass 178.0800 g/mol
Experimentally Determined Mass Typically within a few ppm of the theoretical value
Mass Accuracy Dependent on the specific instrument and experimental conditions

Note: The experimentally determined mass and mass accuracy are dependent on the specific HRMS instrument and the ionization technique employed.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing insights into the connectivity and chemical environment of each atom within the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Structural Assignment

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals in this compound.

¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and spin-spin coupling patterns.

¹³C NMR: Reveals the number of distinct carbon environments in the molecule.

Correlation SpectroscopY (COSY): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu It helps to establish the connectivity of proton networks within the molecule, such as the propargyl group and the aromatic ring protons. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu It is invaluable for assigning the proton signal to its corresponding carbon atom. sdsu.educolumbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu This is crucial for piecing together the entire molecular skeleton by connecting different spin systems, for example, linking the pentynyl group to the quaternary carbon and the fluorophenyl ring. sdsu.educolumbia.edu

Table 2: Expected ¹H and ¹³C NMR Data for this compound

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations
Aromatic CH 7.0 - 7.6115 - 165To other aromatic carbons and the quaternary carbon
Quaternary C -~75To aromatic protons and propargyl protons
CH₂ (propargyl) ~2.7~30To the quaternary carbon and the alkyne CH
CH₃ ~1.6~30To the quaternary carbon and the propargyl CH₂
Alkyne CH ~2.0~70To the propargyl CH₂
Alkyne C -~80To the propargyl CH₂ and the alkyne CH

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Fluorine-19 NMR Spectroscopy for Probing the Fluorine Environment

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. azom.comwikipedia.org The ¹⁹F nucleus is 100% naturally abundant and has a spin of 1/2, making it highly sensitive for NMR detection. wikipedia.orgaiinmr.com The chemical shift of the fluorine atom is very sensitive to its electronic environment, providing valuable information about its position on the aromatic ring. azom.comaiinmr.com Furthermore, coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) can be observed, which further aids in the structural confirmation. azom.com The large chemical shift range in ¹⁹F NMR helps in resolving signals from different fluorine-containing functional groups. azom.com

Chiral NMR for Enantiomeric Excess Determination (if applicable)

Since this compound possesses a chiral center at the quaternary carbon, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method to determine the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. These agents interact differently with the two enantiomers, leading to the formation of diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum. The integration of these separate signals allows for the quantification of the relative amounts of each enantiomer present in the mixture.

Vibrational Spectroscopy (FT-IR, Raman) for Specific Bond and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound by probing the vibrational modes of its chemical bonds.

FT-IR Spectroscopy: This technique is particularly useful for identifying characteristic vibrational frequencies of specific functional groups.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is often more sensitive to non-polar bonds, such as the carbon-carbon triple bond.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupBondTechniqueExpected Wavenumber (cm⁻¹)
Alcohol O-H stretchFT-IR3600 - 3200 (broad)
Aromatic Ring C-H stretchFT-IR3100 - 3000
Aromatic Ring C=C stretchFT-IR/Raman1600 - 1450
Alkyne C≡C stretchFT-IR/Raman2260 - 2100 (weak in IR, strong in Raman)
Alkyne ≡C-H stretchFT-IR~3300
Alkyl C-H stretchFT-IR3000 - 2850
Fluoroaromatic C-F stretchFT-IR1250 - 1100

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For this compound, a chiral tertiary propargylic alcohol, chiroptical spectroscopic techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are invaluable tools for unambiguously assigning the three-dimensional arrangement of its substituents around the stereocenter.

These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule. sigmaaldrich.com This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is directly related to the molecule's absolute configuration. The process of assigning the absolute configuration typically involves a synergistic approach, comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted by quantum-mechanical calculations for a specific enantiomer (e.g., the (R)- or (S)-enantiomer). sigmaaldrich.comnih.gov A match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry. researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. For a molecule like this compound, the key chromophores are the 2-fluorophenyl group and the ethynyl (B1212043) (alkyne) group. The electronic transitions associated with these groups, particularly the π → π* transitions of the aromatic ring, are expected to give rise to distinct Cotton effects in the ECD spectrum.

While specific experimental ECD data for this compound is not available in the public domain, studies on structurally analogous aryl propargylic alcohols have established empirical rules that correlate the sign of the Cotton effects with the absolute configuration. For instance, research on various optically active 1-aryl-2-propyn-1-ols has demonstrated a consistent relationship between the stereochemistry at the carbinolic center and the signs of the CD bands associated with the aromatic ¹Lₐ and ¹Lₑ transitions. acs.org

For the (R)-enantiomer of these alcohols, a positive Cotton effect is typically observed for the ¹Lₐ band (around 220-240 nm) and a negative Cotton effect for the ¹Lₑ band (around 250-280 nm). The opposite is true for the (S)-enantiomer. This exciton (B1674681) chirality method, based on the through-space coupling of the chromophores, provides a powerful non-empirical basis for configurational assignment. nih.gov

Below is an illustrative data table of expected ECD spectral features for the enantiomers of this compound, based on the established patterns for this class of compounds. The exact wavelengths (λ) and differential molar extinction coefficients (Δε) would need to be determined experimentally and corroborated with theoretical calculations.

Illustrative ECD Data for this compound Enantiomers

EnantiomerExpected TransitionExpected Wavelength (λ) Range (nm)Expected Sign of Cotton Effect (Δε)
(R)-2-(2-Fluorophenyl)pent-4-yn-2-olPhenyl ¹Lₐ215 - 235Positive (+)
(R)-2-(2-Fluorophenyl)pent-4-yn-2-olPhenyl ¹Lₑ250 - 280Negative (-)
(S)-2-(2-Fluorophenyl)pent-4-yn-2-olPhenyl ¹Lₐ215 - 235Negative (-)
(S)-2-(2-Fluorophenyl)pent-4-yn-2-olPhenyl ¹Lₑ250 - 280Positive (+)

Note: This table is illustrative and based on trends observed in structurally similar compounds. Actual experimental values may vary.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy, the infrared counterpart to ECD, measures the differential absorption of circularly polarized infrared light during vibrational transitions. nih.gov A key advantage of VCD is that every fundamental vibrational mode of a chiral molecule is, in principle, VCD active, providing a rich and highly specific fingerprint of the molecule's stereochemistry. nih.gov

For this compound, VCD is particularly well-suited for absolute configuration determination due to the presence of various functional groups with distinct vibrational frequencies, such as the O-H stretch, the C≡C stretch of the alkyne, and the C-F stretch of the fluorophenyl group.

The standard VCD approach involves:

Measuring the experimental VCD spectrum of an enantiomerically enriched sample.

Performing quantum chemical calculations (typically using Density Functional Theory, DFT) to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the (R)-configuration).

Comparing the experimental spectrum with the calculated one. A good agreement in the signs and relative intensities of the VCD bands allows for a definitive assignment of the absolute configuration. researchgate.net

The mirror-image nature of VCD spectra means that the spectrum of the (S)-enantiomer will be the exact opposite of the (R)-enantiomer. nih.gov This technique is robust and can be applied to samples in solution, neat liquids, or even oils, making it a versatile alternative to X-ray crystallography. sigmaaldrich.com While specific VCD research on this compound has not been published, the methodology has been successfully applied to a wide range of complex chiral molecules, including other fluorinated compounds and propargylic alcohols.

Chemical Transformations and Derivative Synthesis from 2 2 Fluorophenyl Pent 4 Yn 2 Ol

Rearrangement Reactions

The structural arrangement of 2-(2-fluorophenyl)pent-4-yn-2-ol makes it a suitable candidate for several synthetically valuable rearrangement reactions, leading to the formation of new carbonyl compounds and isomeric unsaturated systems.

Meyer-Schuster Rearrangement and Analogous Transformations

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org For a tertiary alcohol like this compound, this rearrangement is expected to yield an α,β-unsaturated ketone.

The reaction is initiated by the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate. Tautomerization of this allenol then leads to the final α,β-unsaturated carbonyl compound. wikipedia.org The general mechanism involves three main steps:

Rapid protonation of the alcohol's oxygen atom.

The rate-determining 1,3-shift of the protonated hydroxy group.

Keto-enol tautomerism followed by deprotonation to yield the irreversible α,β-unsaturated carbonyl product. wikipedia.org

In the case of this compound, the expected product of the Meyer-Schuster rearrangement would be (E/Z)-4-(2-fluorophenyl)pent-3-en-2-one .

It is important to note that with tertiary propargylic alcohols, a competing reaction known as the Rupe rearrangement can occur, which leads to the formation of α,β-unsaturated methyl ketones through an enyne intermediate. wikipedia.org The choice of catalyst and reaction conditions can influence the selectivity between the Meyer-Schuster and Rupe pathways. While traditional methods employ strong acids, milder conditions using transition metal-based or Lewis acid catalysts (e.g., Ru- or Ag-based catalysts) can provide better control and higher yields. wikipedia.org For instance, studies on the analogous compound, 2-phenyl-3-butyn-2-ol, have shown that the Meyer-Schuster rearrangement can be achieved thermally in water at elevated temperatures, forming 3-phenylbut-2-enal.

Table 1: Predicted Products of Meyer-Schuster Rearrangement of this compound

ReactantProductReaction Type
This compound(E/Z)-4-(2-Fluorophenyl)pent-3-en-2-oneMeyer-Schuster Rearrangement

Propargyl-Allenyl Isomerizations

Propargylic alcohols can undergo isomerization to form allenes, which are valuable intermediates in organic synthesis. nih.gov This transformation can be catalyzed by various reagents, including transition metals and bases. The resulting allene from this compound would be 4-(2-fluorophenyl)penta-1,2-dien-4-ol .

This isomerization is a key step in many sequential reactions. For example, the allene intermediate can participate in subsequent cyclization or addition reactions. The equilibrium between the propargyl and allenyl forms can often be controlled by the reaction conditions and the nature of the substituents.

Cyclization Reactions for Novel Ring Systems

The presence of both an aryl ring and a reactive alkyne moiety in this compound provides the opportunity for intramolecular cyclization reactions, leading to the formation of various carbocyclic and heterocyclic ring systems.

Intramolecular Cyclizations to Form Carbo- or Heterocycles (e.g., benzo[a]fluorenes, oxazolines)

Benzo[a]fluorenes: The synthesis of benzo[a]fluorenes, a class of polycyclic aromatic hydrocarbons wikipedia.org, can be envisioned through intramolecular reactions of derivatives of this compound. For instance, palladium-catalyzed annulation of related 5-(2-bromophenyl)pent-3-en-1-ynes has been shown to produce benzo[a]fluorene derivatives. nih.gov A plausible strategy for utilizing this compound would involve its conversion to a suitable precursor, such as a 1,3-enyne with a pendant bromoaryl group, which could then undergo a cascade cyclization.

Oxazolines: Oxazolines are five-membered heterocyclic compounds with various applications in coordination chemistry and as chiral auxiliaries. The synthesis of oxazolines from propargylic alcohols is not a direct transformation. However, this compound could be a starting material for a multi-step synthesis. A common route to 2-oxazolines involves the cyclization of N-(2-hydroxyethyl)amides. mdpi.com One could envision a synthetic sequence where the alkyne moiety of this compound is first transformed, and the resulting intermediate is then elaborated to an N-(2-hydroxyethyl)amide, which can subsequently be cyclized to form a substituted oxazoline (B21484). For example, various methods exist for the synthesis of 2-oxazolines from aldehydes and amino alcohols, often promoted by reagents like N-bromosuccinimide or acids. mdpi.comorganic-chemistry.org

Addition Reactions to the Alkyne Moiety

The terminal alkyne group in this compound is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups and the construction of more complex molecular frameworks.

Hydroboration and Subsequent Transformations

Hydroboration of alkynes is a powerful method for the synthesis of carbonyl compounds. The reaction of a terminal alkyne with a borane (B79455) reagent, followed by oxidation (typically with hydrogen peroxide in a basic medium), leads to the formation of an aldehyde. youtube.com In the case of this compound, hydroboration-oxidation would be expected to produce 4-(2-fluorophenyl)-4-hydroxypentanal .

The reaction proceeds via an anti-Markovnikov addition of the borane across the triple bond, meaning the boron atom adds to the less substituted carbon (the terminal carbon of the alkyne). Subsequent oxidation replaces the boron atom with a hydroxyl group, which then tautomerizes to the corresponding aldehyde.

For internal alkynes, hydroboration-oxidation leads to ketones. vaia.com If the alkyne in this compound were internal and unsymmetrical, a mixture of two ketones would be expected. vaia.com The use of sterically hindered boranes, such as disiamylborane (B86530) or 9-BBN, is often employed with alkynes to prevent double addition across the triple bond. vaia.com

Table 2: Predicted Product of Hydroboration-Oxidation of this compound

ReactantReagentsProductReaction Type
This compound1. BH3·THF2. H2O2, NaOH4-(2-Fluorophenyl)-4-hydroxypentanalHydroboration-Oxidation

Hydrometallation and Related Processes

Hydrometallation reactions of the alkyne moiety in this compound offer a powerful method for the synthesis of stereodefined vinylmetal species, which are valuable intermediates for further functionalization. The regioselectivity and stereoselectivity of these reactions are influenced by the choice of metal hydride, catalyst, and reaction conditions.

Hydrostannylation: The addition of a tin hydride (hydrostannylation) across the carbon-carbon triple bond can be achieved under radical or transition-metal-catalyzed conditions. For aryl propargylic alcohols, radical-mediated hydrostannylation with reagents like tributyltin hydride (nBu₃SnH) in the presence of a radical initiator such as AIBN can lead to a mixture of regio- and stereoisomers. However, uncatalyzed hydrostannylation of aryl propargylic alcohols with nBu₃SnH has been shown to proceed with high regioselectivity, favoring the γ-adduct, irrespective of the electronic nature of the aryl group. qub.ac.uk In contrast, the use of triphenyltin (B1233371) hydride (Ph₃SnH) in uncatalyzed additions is more sensitive to the electronic properties of the alkyne. qub.ac.uk Platinum-catalyzed hydrostannylation, for instance with a PtCl₂/XPhos system, has been demonstrated to be highly selective for the formation of E-vinyl silanes from propargylic alcohols. rsc.org

Hydroboration: The hydroboration of internal alkynes using reagents like pinacolborane, catalyzed by transition metals such as ruthenium, can proceed with high regio- and stereoselectivity. For propargyl alcohol derivatives, trans-hydroboration has been observed, leading to the formation of synthetically useful alkenyl boronates. nih.gov The hydroboration-oxidation of alkynes is a two-step process that results in the formation of carbonyl compounds. With terminal alkynes, this reaction typically yields aldehydes. The use of bulky boranes like disiamylborane can prevent further reaction of the initially formed vinylborane. libretexts.org

Hydrosilylation: Platinum-catalyzed hydrosilylation of internal propargylic alcohols using glycidyl (B131873) silanes has been shown to proceed with high regioselectivity to afford β-E silylalkenes. This selectivity is attributed to a critical intermolecular hydrogen bond between the glycidyl and propargylic hydroxy groups. chemrxiv.org

Table 1: Representative Hydrometallation Reactions of Propargylic Alcohols
Reaction TypeReagents and ConditionsMajor Product TypeReference
HydrostannylationnBu₃SnH, O₂ (cat.), THF, rtγ-Stannyl allylic alcohol qub.ac.uk
HydrostannylationPh₃SnH, THF, rtMixture of regioisomers qub.ac.uk
HydrostannylationnBu₃SnH, AIBN (cat.), benzene (B151609), refluxMixture of vinylstannanes researchgate.net
HydroborationPinacolborane, [Cp*RuCl]₄ (cat.), solventtrans-Alkenyl boronate nih.gov
HydrosilylationGlycidyldiphenyl silane, Pt(dvds) (cat.)β-E Silylalkene chemrxiv.org

Functional Group Interconversions and Derivatization

Transformations of the Hydroxyl Group

The tertiary hydroxyl group of this compound can be transformed into a variety of other functional groups, enabling the synthesis of a diverse range of derivatives.

Esterification: The conversion of the tertiary alcohol to an ester can be achieved through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, with more reactive acylating agents like acid chlorides or anhydrides. masterorganicchemistry.comyoutube.comresearchgate.net The Fischer esterification is an equilibrium process, and to drive the reaction to completion, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com For tertiary alcohols, which are sterically hindered, direct esterification with carboxylic acids can be challenging. However, methods using cation exchange resins as catalysts have been developed for the esterification of tertiary alcohols. chemrxiv.org

Etherification: The formation of ethers from the tertiary hydroxyl group can be accomplished under various conditions. The Nicholas reaction, for instance, involves the protection of the alkyne as a dicobalt hexacarbonyl complex, which stabilizes the propargylic cation generated upon treatment with a Lewis acid. This allows for the facile reaction with a wide range of nucleophiles, including alcohols, to form ethers. beilstein-journals.org

Table 2: Representative Transformations of the Hydroxyl Group in Propargylic Alcohols
Reaction TypeReagents and ConditionsProduct TypeReference
Fischer EsterificationCarboxylic acid, H₂SO₄ (cat.), heatEster masterorganicchemistry.com
EsterificationAcid chloride, pyridineEster researchgate.net
Nicholas Reaction1. Co₂(CO)₈; 2. HBF₄, Nu-HSubstituted Alkyne beilstein-journals.org

Modifications of the Alkyne Linker (e.g., Sonogashira coupling for related compounds)

The terminal alkyne of this compound is a key site for carbon-carbon bond formation, most notably through the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides provides a direct route to substituted alkynes. masterorganicchemistry.com

The Sonogashira coupling is a versatile and widely used method for the synthesis of internal alkynes. libretexts.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. masterorganicchemistry.com However, copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. acsgcipr.org The reactivity of the aryl halide in the Sonogashira coupling generally follows the order I > Br > Cl. masterorganicchemistry.com

For substrates similar to this compound, such as 2-methyl-3-butyn-2-ol, efficient copper-free Sonogashira couplings with a variety of aryl bromides have been reported using a catalytic system of Pd(OAc)₂ and P(p-tol)₃ with DBU as the base in THF. masterorganicchemistry.com This methodology has been successfully applied to the synthesis of aryl-2-methyl-3-butyn-2-ols, which are precursors to terminal alkynes. masterorganicchemistry.com The use of bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃ can facilitate the coupling of less reactive aryl bromides at room temperature. nih.gov The stereoelectronic properties of the substituents on both the aryl halide and the alkyne can influence the reaction outcome. nih.gov

Table 3: Representative Sonogashira Coupling Reactions of Aryl Bromides with 2-Methyl-3-butyn-2-ol
Aryl BromideCatalyst SystemBaseSolventYield (%)Reference
4-BromoanisolePd(OAc)₂, P(p-tol)₃DBUTHF95 masterorganicchemistry.com
1-Bromo-4-nitrobenzenePd(OAc)₂, P(p-tol)₃DBUTHF98 masterorganicchemistry.com
1-Bromo-3-aminobenzenePd(OAc)₂, P(p-tol)₃DBUTHF85 masterorganicchemistry.com
2-BromopyridinePd(OAc)₂, P(p-tol)₃DBUTHF80 masterorganicchemistry.com

Reactions Involving the Fluorophenyl Substituent

The 2-fluorophenyl group in this compound can participate in several types of reactions, primarily nucleophilic aromatic substitution and directed ortho-metalation.

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom, being a good leaving group, can be displaced by a variety of nucleophiles, especially when the aromatic ring is activated by electron-withdrawing groups. chiralen.com While the alkyne-bearing substituent is not strongly electron-withdrawing, under certain conditions, particularly with strong nucleophiles or under photoredox catalysis, nucleophilic aromatic substitution on unactivated fluoroarenes can be achieved. beilstein-journals.org The reaction of polyfluoroarenes with nucleophiles like phenothiazine (B1677639) in the presence of a mild base has been shown to proceed with high regioselectivity. yale.edu

Directed ortho-Metalation (DoM): The fluorine atom can act as a weak directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position (C3) by a strong base like an alkyllithium reagent. libretexts.orgmasterorganicchemistry.com The resulting aryllithium species can then be trapped with various electrophiles to introduce a new substituent at the C3 position. However, the hydroxyl group in the molecule would likely need to be protected prior to this reaction, as it would be deprotonated by the strong base.

Role of 2 2 Fluorophenyl Pent 4 Yn 2 Ol As a Versatile Chemical Intermediate

Precursor for Advanced Fluorinated Organic Molecules

The presence of a fluorine atom in 2-(2-fluorophenyl)pent-4-yn-2-ol is of particular importance. The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.govossila.com This often leads to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity, all of which are desirable traits in drug discovery. nih.gov Consequently, this compound is a key starting material for the synthesis of advanced fluorinated organic molecules. researchgate.netrsc.org

Building Block for Complex Molecules and Pharmaceutical Scaffolds (e.g., related triazole derivatives)

The dual functionality of the alkyne and alcohol groups in this compound allows for its use as a scaffold in the construction of more complex molecules, including those with potential pharmaceutical applications. mdpi.comnih.gov One notable application is in the synthesis of triazole derivatives. Triazoles are a class of heterocyclic compounds known for a wide range of biological activities, including antifungal, antiviral, and anticancer properties. mdpi.comchemmethod.comnih.gov

The terminal alkyne of this compound can readily participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of 1,2,3-triazole rings by reacting the alkyne with an azide-containing molecule. This methodology provides a straightforward route to novel fluorinated triazole compounds, which are of significant interest in medicinal chemistry. mdpi.com The resulting molecules combine the beneficial properties of the fluoro-phenyl group with the proven biological activity of the triazole core. nih.govsworldjournal.com

Scaffold for Heterocyclic Compound Synthesis

Beyond triazoles, the versatile reactivity of this compound makes it a suitable scaffold for the synthesis of various other heterocyclic compounds. nih.gov Heterocycles are a major class of organic compounds and form the core structure of many natural products, pharmaceuticals, and agrochemicals. organic-chemistry.org

Formation of Oxygen-Containing Heterocycles (e.g., dihydropyrans, oxazolines)

The presence of the hydroxyl group and the alkyne in this compound opens pathways to the synthesis of various oxygen-containing heterocycles. researchgate.net For instance, the intramolecular cyclization of related propargyl alcohols can lead to the formation of substituted furans or other oxygen-containing rings under appropriate reaction conditions.

While direct synthesis of dihydropyrans and oxazolines from this compound is not explicitly detailed in the provided context, the structural motifs present in the molecule are amenable to transformations that could lead to such heterocycles. For example, the alkyne could be functionalized and then subjected to cyclization reactions. The synthesis of dihydropyranones has been achieved through various methods, including intramolecular cycloadditions. nih.gov

Similarly, oxazolines, which are important intermediates and can be found in biologically active molecules, are often synthesized from aminoalcohols and nitriles or aldehydes. organic-chemistry.orgnih.govresearchgate.net While not a direct precursor, the functional groups of this compound could be chemically modified to create the necessary precursors for oxazoline (B21484) synthesis. The living cationic ring-opening polymerization of 2-oxazolines with fluorinated aromatic substituents has been shown to be greatly accelerated by ortho-fluoro substituents. rsc.org

Applications in Materials Chemistry and Polymer Science (if applicable through further transformations)

The terminal alkyne group in this compound also presents opportunities for its use in materials chemistry and polymer science. Terminal alkynes are known to undergo polymerization reactions, such as those catalyzed by transition metals, to form polyacetylenes. These polymers can exhibit interesting electronic and optical properties.

Furthermore, the "click" reactivity of the alkyne group allows for the facile attachment of this fluorinated building block to polymer backbones or surfaces. This process, known as polymer modification or surface functionalization, can be used to impart specific properties, such as hydrophobicity or altered surface energy, to a material. The incorporation of fluorine can be particularly advantageous in creating materials with low surface energy, chemical resistance, and specific optical properties. While direct applications of this compound in this area are not extensively documented, its structure suggests significant potential for such further transformations.

Q & A

Basic: What are the recommended methods for synthesizing 2-(2-Fluorophenyl)pent-4-yn-2-ol, and how can purity be validated?

Answer:
Synthesis typically involves Sonogashira coupling or alkyne addition to fluorinated acetophenone derivatives. For example:

  • Step 1: React 2-fluorophenylacetone with a propargyl bromide derivative under basic conditions (e.g., K₂CO₃ in THF).
  • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Purity Validation:
    • Gas Chromatography (GC): Confirm ≥99% purity using a DB-5 column and flame ionization detector .
    • Melting Point Analysis: Compare observed range (e.g., 56–58°C) to literature values .
    • IR Spectroscopy: Identify key functional groups (e.g., -OH stretch ~3200 cm⁻¹, C≡C ~2100 cm⁻¹) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage: Keep at –20°C in airtight containers under inert gas (N₂/Ar) to prevent degradation .
  • Waste Disposal: Segregate halogenated waste and consult institutional guidelines for incineration .
  • Hazard Mitigation:
    • Skin Contact: Wash immediately with soap/water; monitor for irritation .
    • Spills: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD):
    • Grow crystals via slow evaporation in ethanol/water (1:1).
    • Use SHELXL for refinement (monoclinic space group P2₁/c, Z = 8) .
    • Analyze bond angles (e.g., C-F bond length ~1.34 Å) and torsion angles to confirm configuration .
  • Data Contradictions:
    • If discrepancies arise (e.g., vs. DFT calculations), re-exclude outliers using R-factor thresholds (e.g., R₁ > 0.05) .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic additions?

Answer:

  • Density Functional Theory (DFT):
    • Optimize geometry at B3LYP/6-311+G(d,p) level.
    • Calculate Fukui indices to identify nucleophilic sites (e.g., alkyne terminal carbon) .
  • Molecular Dynamics (MD):
    • Simulate solvent effects (e.g., DMSO polarity) on reaction kinetics .
  • Validation: Compare predicted vs. experimental NMR shifts (e.g., δ ~2.1 ppm for CH₃ group) .

Advanced: How can researchers address contradictions in reported thermodynamic properties (e.g., boiling point)?

Answer:

  • Systematic Re-measurement:
    • Use differential scanning calorimetry (DSC) for precise melting/boiling points .
    • Cross-validate with vapor pressure osmometry .
  • Error Analysis:
    • Check for impurities (e.g., residual solvents via GC-MS) .
    • Compare instrumentation calibration (e.g., thermocouple vs. RTD sensors) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR:
    • Assign peaks using CDCl₃ (e.g., δ 7.2–7.6 ppm for aromatic H, δ 80–90 ppm for C≡C) .
  • Mass Spectrometry (HRMS):
    • Confirm molecular ion [M+H]⁺ at m/z 193.1 (calc. 193.09) .
  • IR: Identify O-H (3200–3400 cm⁻¹) and alkyne (2100 cm⁻¹) stretches .

Advanced: How does fluorination at the 2-position influence the compound’s electronic properties?

Answer:

  • Electron-Withdrawing Effect:
    • Fluorine increases electrophilicity at the phenyl ring (Hammett σₚ ≈ +0.78) .
    • Reduces HOMO-LUMO gap (calc. ~4.5 eV vs. ~5.2 eV for non-fluorinated analog) .
  • Impact on Reactivity:
    • Enhances stabilization of transition states in SNAr reactions .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Solvent Screening: Test mixtures like ethanol/water (yield: 70–80%) or hexane/ethyl acetate .
  • Crystal Quality: Use slow cooling (0.5°C/min) to minimize defects .

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